Cas no 95-47-6 (1,2-xylene)

Colorless transparent liquid with a toluene like odor. Density 0.88 (water =1) \3.66 (air =1), melting point -25.5 ℃, spontaneous combustion point 463 ℃, explosion limit 1% - 7%. Used as solvent and coating production, it belongs to the low toxicity category. Acute toxicity: LD50 1364mg/kg (mouse vein) reproductive toxicity: rat inhalation minimum toxic concentration (tdl0): 1500mg/m3.
1,2-xylene structure
1,2-xylene structure
1,2-xylene
95-47-6
C8H10
106.165002346039
MFCD00008519
34796
7237

1,2-xylene Properties

Names and Identifiers

    • o-Xylene
    • 1,2-Dimethylbenzene
    • ortho-xylene
    • o-Xylene solution
    • 1,2-dimethyl-benzene
    • 1,2-Xylene
    • O-Dimethylbenzene
    • ortho-Dimethylbenzene
    • Orthoxylene
    • o-Xylene1000µg
    • o-Xylol
    • o-Xylene(8CI)
    • 2-Methyltoluene
    • 3,4-Dimethylbenzene
    • NSC 60920
    • o-Methyltoluene
    • 1,2-Dimethylbenzene (ACI)
    • o-Xylene (8CI)
    • o-Xylene,98%
    • o-Xylene 99%, SuperDry, Water≤50 ppm (by K.F.)
    • o-Xylene 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • +Expand
    • MFCD00008519
    • CTQNGGLPUBDAKN-UHFFFAOYSA-N
    • 1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
    • C1C=C(C)C(C)=CC=1
    • 1815558

Computed Properties

  • 106.07800
  • 0
  • 0
  • 0
  • 106.078
  • 8
  • 56.4
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • 2.30340
  • 0.00000
  • 10081
  • n20/D 1.505(lit.)
  • Sparingly soluble in water. (0.2g/L)
  • 143-145 °C(lit.)
  • -26--23 °C (lit.)
  • <0.1 atm ( 21.1 °C)
    16 mmHg ( 37.7 °C)
    7 mmHg ( 20 °C)
  • Fahrenheit: 87.8 ° f
    Celsius: 31 ° c
  • water: partially soluble0.1705 g/L at 25°C
  • 5000 μg/mL in methanol
  • Colorless transparent liquid with toluene like odor. [1]
  • Stable. Incompatible with oxidizing agents. Flammable. Hygroscopic.
  • Insoluble in water, miscible in ethanol, ether, chloroform and other most organic solvents. [15]
  • Sensitive to light
  • 0.879 g/mL at 20 °C(lit.)
  • 8.56 eV

1,2-xylene Security Information

  • GHS06 GHS06 GHS08 GHS08
  • ZE2450000
  • 1
  • 3
  • S25-S45-S36/37-S16-S7
  • II
  • R10; R20/21; R38
  • Xn Xn
  • UN 1307 3/PG 3
  • H226,H312,H315,H332
  • P280
  • dangerous
  • 2-8°C
  • III
  • 10-20/21-36/37/38-52/53-65
  • Danger
  • Yes
  • 1.0-7.6%(V)
  • 3

1,2-xylene Customs Data

  • 2902410000
  • China Customs Code:

    2902410000

    Overview:

    2902410000 O-xylene.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:2.0%.general tariff:20.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902410000 o-xylene.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:2.0%.General tariff:20.0%

1,2-xylene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water ;  rt
Reference
Ring-opening of tetrahydrofuran with PCl3 catalysed by an ortho-xylidenedizinc complex
Albers, Thomas; Edwards, Peter G.; Newman, Paul D., Inorganic Chemistry Communications, 2013, 27, 163-165

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (porous carbon-nitrogen hybrid material-supported) Solvents: Ethanol ;  8 h, 2 MPa, 120 °C
Reference
Highly effective and chemoselective hydrodeoxygenation of aromatic alcohols
Xu, Caiyun; Wu, Haihong; Zhang, Zhanrong; Zheng, Bingxiao; Zhai, Jianxin; et al, Chemical Science, 2022, 13(6), 1629-1635

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium chloride Solvents: Methanol ;  18 h, 40 °C
Reference
Efficient Palladium-Catalyzed C-O Hydrogenolysis of Benzylic Alcohols and Aromatic Ketones with Polymethylhydrosiloxane
Wang, Hu; Li, Li; Bai, Xing-Feng; Shang, Jun-Yan; Yang, Ke-Fang; et al, Advanced Synthesis & Catalysis, 2013, 355(2-3), 341-347

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, 1 atm, 260 °C
Reference
Sustainable Production of o-Xylene from Biomass-Derived Pinacol and Acrolein
Hu, Yancheng; Li, Ning; Li, Guangyi; Wang, Aiqin; Cong, Yu; et al, ChemSusChem, 2017, 10(14), 2880-2885

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Palladium
Reference
Pyrolysis of esters. I. Selectivity in the direction of elimination by pyrolysis
Bailey, William J.; King, Charles, Journal of the American Chemical Society, 1955, 77, 75-7

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Potassium carbonate ;  neutralized, 0 °C
Reference
Regioselective Arene Functionalization: Simple Substitution of Carboxylate by Alkyl Groups
Krueger, Tobias; Vorndran, Katja; Linker, Torsten, Chemistry - A European Journal, 2009, 15(44), 12082-12091

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine ,  Bis(triphenylphosphine)nickel dichloride Solvents: Dimethylformamide ;  5 min, rt
1.2 Reagents: Sodium borohydride ;  14 h, rt
Reference
Room temperature Ni-catalyzed reduction of aryl tosylates by borane hydrides
Kogan, Vladimir, Tetrahedron Letters, 2006, 47(43), 7515-7518

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Simple two-step ipso substitution of aromatic carboxylic acids by alkyl halides
Vorndran, Katja; Linker, Torsten, Angewandte Chemie, 2003, 42(22), 2489-2491

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Titania Solvents: Acetonitrile ;  4 h, 0.1 MPa, 30 °C
Reference
Controlling the reactions of free radicals with metal-radical interaction
Huang, Zhipeng; Yang, Yang; Mu, Junju; Li, Genheng; Han, Jianyu; et al, Chinese Journal of Catalysis, 2023, 45, 120-131

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Magnesium iodide Solvents: Tetrahydrofuran ;  3 - 4 h, rt; overnight, rt
1.2 Reagents: Water
Reference
Method of manufacturing phosphine compound
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline Solvents: Tetrahydrofuran ;  rt; 24 h, 70 °C
Reference
Transition-metal-free dehalogenation of aryl halides promoted by phenanthroline/potassium tert-butoxide
Liu, Wei; Hou, Fanyi, Tetrahedron, 2017, 73(7), 931-937

Synthetic Circuit 12

Reaction Conditions
Reference
Catalytic hydrogenolysis. III. Direct transformation of cyano into methyl groups
Andrade, Juan G.; Maier, Wilhelm F.; Zapf, Lothar; Schleyer, Paul von Rague, Synthesis, 1980, (10), 802-3

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Polyethylene glycol ;  12 h, 80 °C
1.2 rt
Reference
Polyethylene glycol (PEG) promoted hydrodehalogenation of aryl halides
Liu, Wei; Wang, Fang, Tetrahedron Letters, 2017, 58(17), 1673-1676

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ;  2 h, 50 °C
1.2 Reagents: Methyldiethoxysilane ;  16 h, 100 °C; 100 °C → 0 °C
1.3 Reagents: Lewatit
Reference
Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds
Caciuleanu, Alexandru; Voehringer, Felix; Fleischer, Ivana, Organic Chemistry Frontiers, 2023, 10(12), 2927-2935

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Palladium ,  Carbon
1.2 Reagents: Hydrogen ;  290 °C
1.3 680 h, 310 °C
Reference
Process for the hydrodechlorination of nuclear chlorinated ortho-xylenes
, European Patent Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Xylene isomerization catalysts
, USSR, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Potassium trimethylsilanolate Solvents: Dimethyl sulfoxide ;  6 h, 70 °C
Reference
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes
Yao, Wubing; Li, Rongrong; Jiang, Huajiang; Han, Deman, Journal of Organic Chemistry, 2018, 83(4), 2250-2255

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Lithium borohydride Catalysts: Tricarbonylbis(trimethylphosphine)iron ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Solvents: Diethyl ether ,  Chlorobenzene ;  22 h, 60 °C
Reference
Alkali Metal Adducts of an Iron(0) Complex and Their Synergistic FLP-Type Activation of Aliphatic C-X Bonds
Tinnermann, Hendrik; Sung, Simon ; Csokas, Daniel; Toh, Zhi Hao; Fraser, Craig; et al, Journal of the American Chemical Society, 2021, 143(28), 10700-10708

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Dimethyl sulfoxide ;  3 - 6 h, rt
1.2 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane ;  2 - 4 h, rt
Reference
A facile and mild Pd-catalyzed one-pot process for direct hydrodeoxygenation (HDO) phenols to arenes through a ArOSO2F intermediates transformation
Wang, Xiao-Yan; Leng, Jing; Wang, Shi-Meng; Asiri, Abdullah M.; Marwani, Hadi M.; et al, Tetrahedron Letters, 2017, 58(24), 2340-2343

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen ;  8 h, 653 K
Reference
Preparation and application of ammoxidation catalyst for preparing phthalimide
, China, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; Modhera, Bharat; Parikh, Parimal A., Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Synthetic Circuit 23

Reaction Conditions
1.1 550 °C
Reference
Xylene isomers distribution in propane aromatization over ZRP zeolites
Zhang, Zhiping; Zhang, Jiushun; Gao, Yongcan, Shiyou Huagong, 2005, 34(9), 835-839

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
Reference
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate ,  Gold, compd. with nickel (1:1) Solvents: Water ;  100 h, 330 °C
Reference
Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 Catalysts
Chistyakova, P. A.; Chistyakov, A. V.; Nikolaev, S. A.; Bagdatov, R. A.; Tsodikov, M. V.; et al, Petroleum Chemistry, 2022, 62(9), 1107-1125

Synthetic Circuit 28

Reaction Conditions
1.1 15 min, 550 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Synthetic Circuit 29

Reaction Conditions
1.1 Catalysts: Molybdenum carbide ,  Molybdenum dioxide Solvents: Ethanol ;  rt → 280 °C; 3 h, 280 °C
Reference
Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol
Wu, Kejing; Yang, Chunyan; Zhu, Yingming ; Wang, Junbo; Wang, Xueting; et al, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

Synthetic Circuit 30

Reaction Conditions
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Reference
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Synthetic Circuit 31

Reaction Conditions
1.1 Catalysts: Titanium mononitride ,  Molybdenum carbide nitride ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 33

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Synthetic Circuit 36

Reaction Conditions
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

Synthetic Circuit 37

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 38

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Synthetic Circuit 39

Reaction Conditions
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

1,2-xylene Raw materials

1,2-xylene Preparation Products

1,2-xylene Related Literature